molecular formula C30H46O6 B12432187 (1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid

(1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid

Cat. No.: B12432187
M. Wt: 502.7 g/mol
InChI Key: VBLIMTVKFVIDFU-YNMIAQGASA-N
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Description

(1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a highly substituted picene core. It is of interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid typically involves multiple steps, including the formation of the picene core and subsequent functionalization. One common approach is the oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones, catalyzed by copper . This method allows for the formation of the picene core with high regioselectivity and yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound may also interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,7,8,8a,10,12,12b,13,14b-dodecahydro-2H-picene-4a-carboxylic acid is unique due to its highly substituted picene core and multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

(1R,4aS,6aS,6bR,12aR)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16?,18?,19?,21?,22?,23?,26-,27-,28+,29-,30+/m1/s1

InChI Key

VBLIMTVKFVIDFU-YNMIAQGASA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C(C(=O)C(C5(C)C)O)O)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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